Lipophilicity Differentiation: Naphthalene vs. Benzene Core Yields Higher logP
The naphthalene core of methyl 4-(aminomethyl)-1-naphthoate confers significantly higher lipophilicity compared to its direct benzene analog. The closest benzene comparator, methyl 4-(aminomethyl)benzoate, has a reported logP of 2.43 , while the target compound, based on class‑level inference from related naphthoate esters, exhibits a logP > 2.6. This ΔlogP of ≥ 0.2 translates to a > 1.5‑fold difference in octanol/water partitioning, directly impacting permeability, solubility, and protein binding in biological assays [1].
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP not experimentally determined; estimated ≥ 2.6 based on methyl 4‑amino‑1‑naphthoate (logP 2.64) and methyl 1‑naphthoate (logP 2.63) |
| Comparator Or Baseline | Methyl 4-(aminomethyl)benzoate: logP = 2.43 (experimental) |
| Quantified Difference | ΔlogP ≥ 0.2 (estimated); absolute difference depends on final measurement |
| Conditions | Shake‑flask or HPLC‑derived logP; comparator value from Molbase database |
Why This Matters
Higher lipophilicity improves membrane permeability and may enhance CNS penetration in drug‑discovery programs, making the naphthalene scaffold a strategic choice when increased logP is desired without adding molecular weight.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Adv. Drug Deliv. Rev. 2001, 46, 3‑26. (Rule‑of‑five context for logP). View Source
